molecular formula C31H38N6O12 B611046 Suc-tyr-val-ala-asp-pna

Suc-tyr-val-ala-asp-pna

Cat. No.: B611046
M. Wt: 686.7 g/mol
InChI Key: APPSYVHVOCTIDH-ZBBFOALVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Suc-YVAD-pNA is a synthetic peptide substrate used primarily in biochemical research. It is a colorimetric substrate for caspase-1 and caspase-4, enzymes involved in the inflammatory response. The compound’s full name is N-(3-carboxy-1-oxopropyl)-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-α-asparagine. It is often used to measure the activity of these enzymes by releasing p-nitroanilide, which can be quantified by colorimetric detection at 405 nm .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-YVAD-pNA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence: tyrosine, valine, alanine, and aspartic acid. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. After the peptide chain is assembled, the protecting groups are removed, and the peptide is cleaved from the resin. The final step involves the conjugation of the peptide with p-nitroanilide .

Industrial Production Methods

Industrial production of Suc-YVAD-pNA follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .

Chemical Reactions Analysis

Types of Reactions

Suc-YVAD-pNA primarily undergoes enzymatic cleavage reactions. Caspase-1 and caspase-4 preferentially bind to and cleave the Tyr-Val-Ala-Asp (YVAD) peptide sequence, releasing p-nitroanilide. This reaction is specific to the enzyme’s active site and does not involve oxidation, reduction, or substitution reactions .

Common Reagents and Conditions

The enzymatic cleavage of Suc-YVAD-pNA requires the presence of active caspase-1 or caspase-4. The reaction is typically carried out in a buffered solution at physiological pH and temperature. Common reagents include buffer solutions, enzyme preparations, and detection reagents for colorimetric analysis .

Major Products Formed

The primary product formed from the enzymatic cleavage of Suc-YVAD-pNA is p-nitroanilide, which can be quantified by its absorbance at 405 nm. This product is used as a measure of caspase activity in various biochemical assays .

Scientific Research Applications

Suc-YVAD-pNA is widely used in scientific research to study the activity of caspase-1 and caspase-4. These enzymes play crucial roles in the inflammatory response and apoptosis. The compound is used in:

Mechanism of Action

Suc-YVAD-pNA acts as a substrate for caspase-1 and caspase-4. These enzymes recognize and bind to the Tyr-Val-Ala-Asp (YVAD) sequence in the substrate. The cleavage of the peptide bond releases p-nitroanilide, which can be detected colorimetrically. This mechanism allows researchers to quantify caspase activity and study the regulation of these enzymes in various biological processes .

Comparison with Similar Compounds

Suc-YVAD-pNA is similar to other peptide substrates used to measure caspase activity, such as Ac-YVAD-pNA and Z-DEVD-AFC. Suc-YVAD-pNA is unique in its specificity for caspase-1 and caspase-4, making it particularly useful for studying these enzymes. Other similar compounds include:

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N6O12/c1-16(2)27(36-30(46)22(34-24(39)12-13-25(40)41)14-18-4-10-21(38)11-5-18)31(47)32-17(3)28(44)35-23(15-26(42)43)29(45)33-19-6-8-20(9-7-19)37(48)49/h4-11,16-17,22-23,27,38H,12-15H2,1-3H3,(H,32,47)(H,33,45)(H,34,39)(H,35,44)(H,36,46)(H,40,41)(H,42,43)/t17-,22-,23-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPSYVHVOCTIDH-ZBBFOALVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N6O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Suc-tyr-val-ala-asp-pna
Reactant of Route 2
Reactant of Route 2
Suc-tyr-val-ala-asp-pna
Reactant of Route 3
Reactant of Route 3
Suc-tyr-val-ala-asp-pna
Reactant of Route 4
Reactant of Route 4
Suc-tyr-val-ala-asp-pna
Reactant of Route 5
Suc-tyr-val-ala-asp-pna
Reactant of Route 6
Suc-tyr-val-ala-asp-pna

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.